N,N'-Dicyclohexyl-4-morpholinecarboxamidine functions as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This means it specifically inhibits a type of potassium channel found in the kidneys, known as ATP-sensitive potassium channels. These channels play a crucial role in regulating potassium and fluid balance in the body. By blocking these channels, N,N'-Dicyclohexyl-4-morpholinecarboxamidine can potentially increase urine output and promote diuresis (increased urination). Source: Sigma-Aldrich, "N,N'-Dicyclohexyl-4-morpholinecarboxamidine 98% 4975-73-9":
N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic compound with the molecular formula and a molecular weight of approximately 293.46 g/mol. This compound features a central amidine functional group, characterized by the presence of a carbon-nitrogen double bond. It is recognized for its kidney-selective ATP-sensitive potassium channel blocking properties, making it an effective diuretic in animal models, particularly in rats and dogs . The compound appears as a white to almost white crystalline powder with a melting point ranging from 104°C to 108°C .
There is no documented research on the mechanism of action of DCHM.
No information on safety hazards or toxicity data is available for DCHM in scientific literature. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
No data on safety and hazards retrieved in scientific publications for this analysis [].
The primary biological activity of N,N'-Dicyclohexyl-4-morpholinecarboxamidine is its role as an ATP-sensitive potassium channel blocker. This action leads to increased diuresis, which is the increased production of urine, by inhibiting potassium channels that regulate fluid balance in the kidneys . Studies have shown that this compound can lower blood pressure in animal models, indicating potential therapeutic applications in managing hypertension . Its selectivity for kidney tissues suggests that it may have fewer systemic side effects compared to non-selective potassium channel blockers.
The synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of morpholine derivatives with dicyclohexylcarbodiimide or related reagents under controlled conditions. Specific methodologies may vary, but the general approach includes:
Research has indicated that variations in synthesis techniques can lead to different yields and purities, emphasizing the importance of optimizing conditions for desired outcomes.
N,N'-Dicyclohexyl-4-morpholinecarboxamidine has several notable applications:
Interaction studies involving N,N'-Dicyclohexyl-4-morpholinecarboxamidine have focused on its effects on potassium channels and its diuretic properties. Research indicates that it enhances renal kallikrein secretion, which plays a role in renal function and blood pressure regulation . Further studies are needed to explore its interactions with other pharmacological agents and its comprehensive safety profile.
Several compounds share structural similarities with N,N'-Dicyclohexyl-4-morpholinecarboxamidine, including:
Compound Name | Structure Type | Primary Use | Selectivity |
---|---|---|---|
N,N'-Dicyclohexyl-4-morpholinecarboxamidine | Amidines | Diuretic | Kidney-selective |
Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |
U-37883A | Guanidine derivative | Diuretic | Less selective |
Amiodarone | Benzofuran derivative | Antiarrhythmic | Cardiac |
N,N'-Dicyclohexyl-4-morpholinecarboxamidine is unique due to its specific kidney-selective action as an ATP-sensitive potassium channel blocker, setting it apart from other compounds that may exhibit broader systemic effects or target different tissues. Its application as a nonkaliuretic diuretic also highlights its potential advantages over traditional diuretics that can lead to electrolyte imbalances.
Irritant